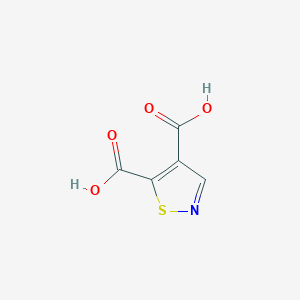

Isothiazole-4,5-dicarboxylic acid

描述

Overview and Significance of the Isothiazole (B42339) Heterocycle in Chemical Science

The isothiazole ring is a five-membered heteroaromatic system that is structurally related to thiophene, with a nitrogen atom at the second position. chemicalbook.com This heterocycle is a crucial building block for new materials with interesting electronic, mechanical, or biological properties. medwinpublishers.comresearchgate.net The presence of both sulfur and nitrogen imparts unique chemical and physical characteristics to the isothiazole nucleus, making it a stable aromatic molecule with a delocalized π-electron system. medwinpublishers.com

Derivatives of isothiazole have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antithrombotic, and anticonvulsive properties. chemicalbook.com Some have even been investigated for the treatment of conditions like Alzheimer's disease. chemicalbook.com In the agrochemical sector, isothiazole-based compounds have been utilized as herbicides, often enhancing the efficacy of other herbicidal molecules. chemicalbook.com Furthermore, their application extends to color photography as stabilizers for photomaterials. chemicalbook.com The versatility of the isothiazole scaffold continues to drive research into novel synthetic strategies and the development of new molecular structures with diverse applications. medwinpublishers.comresearchgate.net

Historical Context of Isothiazole-4,5-dicarboxylic Acid Preparation

The initial synthesis of the parent isothiazole ring has historical ties to this compound. The first successful preparation of isothiazole was achieved in 1956. medwinpublishers.com This pioneering method involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (B83412). chemicalbook.commedwinpublishers.comresearchgate.net This oxidation reaction yielded this compound as a key intermediate. chemicalbook.commedwinpublishers.comresearchgate.net The final step to obtain the parent isothiazole was the subsequent decarboxylation of this dicarboxylic acid. chemicalbook.commedwinpublishers.comresearchgate.net

While this synthetic route holds historical significance, it has largely been superseded by more efficient and practical methods for synthesizing isothiazoles from simpler and more readily available starting materials. medwinpublishers.comresearchgate.net Modern synthetic approaches often involve cycloaddition and condensation reactions. medwinpublishers.com For instance, the 1,3-dipolar cycloaddition of nitrile sulfide (B99878) to dimethyl acetylenedicarboxylate (B1228247) is a well-studied method for producing isothiazole derivatives. medwinpublishers.com

Academic Research Focus on Dicarboxylic Acid Functionality within Heterocyclic Systems

Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). wikipedia.org Their chemical behavior is generally similar to that of monocarboxylic acids. wikipedia.org However, the presence of two carboxyl groups within the same molecule, particularly when they are in close proximity as in this compound, can lead to unique reactivity. The inductive effect of one carboxyl group can enhance the acidity of the other. libretexts.org

Academic research into heterocyclic systems containing dicarboxylic acid functionalities is driven by several factors. These dicarboxylic acids serve as versatile starting materials for the synthesis of a wide array of derivatives. The carboxylic acid groups can be readily converted into esters, amides, and acid chlorides, providing access to a diverse range of functionalized heterocycles. researchgate.net For example, carboxylic acids and their corresponding acid chlorides in the isothiazole series are convenient precursors for the synthesis of biologically active amides. researchgate.net

Furthermore, the proximity of the two carboxyl groups can facilitate cyclization reactions to form new ring systems. Depending on the conditions, dicarboxylic acids can undergo reactions to form cyclic anhydrides or imides. libretexts.org This reactivity is particularly useful in constructing complex molecular architectures. The study of such systems also contributes to a deeper understanding of the interplay between the heterocyclic core and the attached functional groups, influencing properties such as acidity, reactivity, and potential biological activity.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃NO₄S |

| Molecular Weight | 173.15 g/mol |

| Physical Appearance | Crystalline solid |

| Acidity | Contains two acidic carboxylic acid groups |

| Reactivity | Carboxylic acid groups can undergo esterification and other transformations |

Structure

3D Structure

属性

IUPAC Name |

1,2-thiazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXPIMUWLUOQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474747 | |

| Record name | isothiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66882-70-0 | |

| Record name | isothiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isothiazole 4,5 Dicarboxylic Acid and Its Key Precursors

Classical and Foundational Synthetic Pathways

The initial synthesis of the isothiazole (B42339) ring system represents a cornerstone in the history of heterocyclic chemistry. These early methods, while perhaps now largely of historical interest, laid the groundwork for future innovations.

Oxidation of Amino-Benzisothiazole Derivatives with Subsequent Decarboxylation

The first documented synthesis of the isothiazole nucleus involved a multi-step process starting from 5-amino-1,2-benzoisothiazole. researchgate.net This classical route proceeds via the vigorous oxidation of the benzene (B151609) ring fused to the isothiazole core.

The process begins with the oxidation of 5-amino-1,2-benzoisothiazole using a potent oxidizing agent, such as an alkaline solution of potassium permanganate (B83412). This reaction targets the benzisothiazole's carbocyclic portion, breaking it open and forming carboxyl groups at the 4 and 5 positions of the isothiazole ring. The intermediate product of this oxidation is isothiazole-4,5-dicarboxylic acid. researchgate.netresearchgate.net

The final step in this foundational synthesis is the decarboxylation of the resulting dicarboxylic acid. By heating, the two carboxylic acid groups are removed, yielding the parent isothiazole ring. While this method successfully produced isothiazole for the first time, it is now considered to have "purely historical significance" due to the development of more efficient and direct synthetic routes from simpler, more accessible starting materials. researchgate.netresearchgate.net

Contemporary Approaches for Isothiazole Ring Construction

Modern organic synthesis has seen the development of a diverse array of sophisticated methods for constructing the isothiazole scaffold. These contemporary strategies offer greater efficiency, versatility, and control over the substitution patterns of the final products.

Cycloaddition Reactions for Isothiazole Scaffolds

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful tool for assembling the five-membered isothiazole ring. researchgate.net These reactions involve the joining of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the heterocyclic ring in a concerted or stepwise fashion.

A key example is the reaction of nitrile sulfides, which act as the 1,3-dipole, with various dipolarophiles. For instance, the 1,3-dipolar cycloaddition of nitrile sulfide (B99878) with an alkyne such as dimethyl acetylenedicarboxylate (B1228247) directly yields a substituted isothiazole. researchgate.net Another variation is the (3+2)-heterocyclization approach, which involves the reaction between two molecules that provide a three-atom and a two-atom fragment to form the ring. A notable example is the synthesis of 4-arylisothiazoles through the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189), where the latter serves as the donor of the N–S fragment. thieme-connect.comthieme-connect.com

The versatility of cycloaddition reactions allows for the synthesis of a wide range of isothiazole derivatives by varying the nature of the dipole and the dipolarophile. mdpi.comnih.gov

| Dipole/Triatomic Fragment | Dipolarophile/Diatomic Fragment | Product Type | Reference |

| Nitrile Sulfide | Dimethyl Acetylenedicarboxylate | Substituted Isothiazole | researchgate.net |

| Ammonium Thiocyanate | α,β-Unsaturated Aldehyd | 4-Arylisothiazole | thieme-connect.comthieme-connect.com |

| Azomethine Ylide | Various Dipolarophiles | Pyrrolidine/Thiazolidine Derivatives | nih.gov |

This table presents examples of cycloaddition reactions used in the synthesis of isothiazole and related heterocyclic scaffolds.

Condensation-Based Synthetic Routes

Condensation reactions provide another major pathway for the construction of the isothiazole ring. These methods typically involve the formation of carbon-nitrogen and sulfur-nitrogen bonds through the reaction of appropriately functionalized acyclic precursors.

One prominent strategy involves the intramolecular condensation of a molecule containing both an activated methylene (B1212753) group and a cyano group. thieme-connect.comthieme-connect.com This cyclization forms the C4-C5 and C5-N bonds of the isothiazole ring. Another important condensation-based route is the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, such as ammonium acetate (B1210297). sci-hub.se This method proceeds through a sequential imine formation, cyclization, and subsequent oxidation to furnish the aromatic isothiazole ring. sci-hub.se This approach is valued for its operational simplicity and the use of readily available starting materials.

| Precursor 1 | Precursor 2 | Key Transformation | Product | Reference |

| Activated Methylene & Cyano Compound | - | Intramolecular Condensation | Substituted Isothiazole | thieme-connect.comthieme-connect.com |

| β-Ketodithioester/β-Ketothioamide | Ammonium Acetate | Imine formation, Cyclization, Oxidation | 3,5-Disubstituted Isothiazole | sci-hub.se |

This table highlights key condensation-based strategies for synthesizing the isothiazole core.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers an efficient means of forming the isothiazole ring by creating one or more key bonds from a single linear precursor. These strategies are often characterized by high atom economy and can provide access to complex isothiazole derivatives.

A significant example is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.comthieme-connect.com In this reaction, an oxidizing agent promotes the formation of the S-N bond, closing the ring to form a 4-cyanoisothiazole. This transformation can be performed under solvent-free conditions, for example, using chromium trioxide on silica (B1680970) gel, which aligns with the principles of green chemistry. thieme-connect.comthieme-connect.comresearchgate.net Another approach involves the intramolecular cyclization of α-thioenamines, which can be formed from the reaction of sulfenamides with ketones, leading to the formation of the thiazole (B1198619) ring structure. acs.org While this specific example leads to thiazolines, the underlying principle of cyclizing a sulfur- and nitrogen-containing chain is a common strategy in the broader field of azole synthesis. acs.orgnih.gov

(4+1)-Heterocyclization for Isothiazole Formation

The (4+1)-heterocyclization strategy is a powerful modern method for constructing the isothiazole ring. This approach involves the reaction of a four-atom component, which contains the C-S-C-C or C-C-S-C backbone, with a single-atom component that provides the nitrogen atom. thieme-connect.comthieme-connect.com

A prime example of this methodology is the synthesis of 3,5-disubstituted or annulated isothiazoles from β-ketodithioesters or β-ketothioamides. organic-chemistry.org In this reaction, the β-ketodithioester acts as the four-atom synthon, while ammonium acetate (NH₄OAc) serves as the source for the nitrogen atom. thieme-connect.comorganic-chemistry.org The reaction cascade is initiated by the formation of an imine, followed by cyclization and aerial oxidation to yield the final isothiazole product. thieme-connect.comorganic-chemistry.org This metal-free, one-pot procedure is noted for its carbon-economy and operational simplicity. organic-chemistry.org The reaction tolerates a variety of substituents, although electron-donating groups on aromatic substrates may require longer reaction times compared to electron-withdrawing groups. sci-hub.se

| 4-Atom Synthon | Nitrogen Source | Key Features | Reference |

| β-Ketodithioester | Ammonium Acetate | Metal-free, One-pot, Aerial oxidation | thieme-connect.comorganic-chemistry.org |

| β-Ketothioamide | Ammonium Acetate | Carbon-economic, Sequential cascade | thieme-connect.comsci-hub.se |

This table summarizes the (4+1)-heterocyclization approach for the synthesis of isothiazoles.

(3+2)-Heterocyclization through Diatomic and Triatomic Fragment Coupling

The (3+2)-heterocyclization strategy involves the reaction of a three-atom component with a two-atom component to construct the five-membered isothiazole ring. thieme-connect.com This approach is a powerful tool for building the core scaffold from acyclic precursors.

One prominent example involves the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate. thieme-connect.com In this reaction, the α,β-unsaturated aldehyde provides the three-carbon (C-C-C) fragment, while ammonium thiocyanate serves as the donor for the nitrogen-sulfur (N-S) diatomic fragment. thieme-connect.com This method has been successfully employed to synthesize various 4-arylisothiazoles. thieme-connect.com

Another significant variation of this strategy is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes. medwinpublishers.com For instance, the reaction of a nitrile sulfide with dimethyl acetylenedicarboxylate directly yields a highly functionalized isothiazole derivative. medwinpublishers.com

Table 1: Examples of (3+2)-Heterocyclization for Isothiazole Synthesis

| Triatomic Fragment | Diatomic Fragment/Dipolarophile | Reagent/Conditions | Product Type | Ref |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Ammonium Thiocyanate (N-S source) | Dimethylformamide (DMF) | 4-Substituted Isothiazole | thieme-connect.com |

Ring Transformation Reactions from Alternative Heterocyclic Precursors

The conversion of pre-existing heterocyclic rings into the isothiazole system offers an alternative and often elegant synthetic route. These transformations typically proceed through ring-opening of the initial heterocycle followed by rearrangement and re-cyclization into the more stable isothiazole scaffold. thieme-connect.com

A classic example is the conversion of 3,5-disubstituted isoxazoles into the corresponding isothiazoles. This transformation is effectively achieved by reacting the isoxazole (B147169) precursor with a thionating agent like phosphorus pentasulfide in pyridine. medwinpublishers.com

More contemporary methods include the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate and provides access to a wide array of functionalized isothiazoles. organic-chemistry.org Furthermore, photochemical rearrangements have been utilized, such as the photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester, which yields 3-phenylisothiazole-4-carboxylic acid ethyl esters in a tandem photoarylation and rearrangement process. thieme-connect.com

Table 2: Ring Transformation Reactions Yielding Isothiazoles

| Starting Heterocycle | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| 3,5-Disubstituted Isoxazole | Phosphorus Pentasulfide, Pyridine | 3,5-Disubstituted Isothiazole | medwinpublishers.com |

| 1,2,3-Thiadiazole | Nitriles, Rhodium Catalyst | Functionalized Isothiazoles | organic-chemistry.org |

Oxidative Cyclization Techniques for Isothiazole Synthesis

Oxidative cyclization is a key strategy where the final ring-closing step to form the isothiazole nucleus is driven by an oxidation reaction. thieme-connect.com This method typically involves the formation of a crucial S-N or S-C bond in the final step. The precursors are often open-chain thioamides or related structures that are primed for cyclization upon treatment with an appropriate oxidizing agent. wikipedia.org

A widely cited method is the oxidation of N-substituted propanethioamides with molecular bromine, which efficiently produces isothiazole derivatives that are precursors to important kinase inhibitors. thieme-connect.com Another versatile technique is the solvent-free oxidative cyclization of 3-aminopropenethiones. thieme-connect.com This reaction can be carried out using chromium trioxide supported on silica gel, with high yields achieved either at room temperature over several hours or under microwave irradiation for just a few minutes. thieme-connect.com

Table 3: Oxidative Cyclization Methods for Isothiazole Synthesis

| Precursor | Oxidizing Agent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-Substituted Propanethioamides | Molecular Bromine (Br₂) | Ethyl Acetate | Substituted Isothiazoles | thieme-connect.com |

Targeted Functionalization for Carboxylic Acid Group Introduction

Once the isothiazole core is constructed, the introduction of the 4,5-dicarboxylic acid functionality is the next critical stage. This is typically achieved through the transformation of suitable precursor groups already installed on the ring.

Conversion of Carboxamide Precursors to Carboxylic Acids

The hydrolysis of carboxamides is a fundamental and reliable method for the synthesis of carboxylic acids. For the target molecule, a logical precursor is isothiazole-4,5-dicarboxamide. The synthesis of various isothiazole carboxamides is documented in chemical literature. nih.govgoogle.com The conversion of the dicarboxamide to this compound can be achieved through standard hydrolysis procedures, typically involving heating with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), followed by acidification to yield the dicarboxylic acid.

Table 4: General Hydrolysis of Isothiazole Dicarboxamide

| Precursor | Reagents | General Conditions | Product |

|---|

Advanced Oxidation Methodologies for Functional Group Interconversion

An alternative strategy for introducing the carboxylic acid groups involves the oxidation of less-oxidized functional groups, such as alkyl or alcohol groups, at the 4- and 5-positions of the isothiazole ring. This approach relies on the chemical stability of the isothiazole ring under strong oxidizing conditions.

The oxidation of primary and secondary alkyl groups attached to aromatic or heteroaromatic rings to carboxylic acids is a well-established transformation. libretexts.org A plausible synthetic route to this compound could therefore involve the synthesis of a 4,5-dialkylisothiazole precursor (e.g., 4,5-dimethylisothiazole), followed by vigorous oxidation. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) are typically used for this purpose. libretexts.orgpharmacy180.com

Historically, the very first synthesis of the parent isothiazole compound involved the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, which cleaved the benzene ring to form this compound, followed by decarboxylation. researchgate.netresearchgate.net This demonstrates the robustness of the isothiazole ring to permanganate oxidation and validates the feasibility of oxidizing side chains to form the dicarboxylic acid.

Table 5: Oxidation of Precursor Groups to Carboxylic Acids on the Isothiazole Ring

| Precursor | Oxidizing Agent | General Conditions | Product | Ref |

|---|---|---|---|---|

| 4,5-Dialkylisothiazole | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Heat, Aqueous solution | This compound | libretexts.orgpharmacy180.com |

Mechanistic Studies and Chemical Transformations of Isothiazole 4,5 Dicarboxylic Acid

Reactivity of Carboxylic Acid Moieties

The two carboxylic acid groups at the 4 and 5 positions of the isothiazole (B42339) ring are key to its chemical versatility. These functional groups can undergo a variety of transformations to produce a diverse range of derivatives.

Esterification Reactions for Diverse Derivatives

Esterification of isothiazole-4,5-dicarboxylic acid provides a pathway to numerous derivatives. This reaction involves treating the dicarboxylic acid with various alcohols under acidic conditions or using coupling agents to facilitate the formation of esters. smolecule.comorgsyn.org For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding dimethyl or diethyl esters. The use of more complex or functionally substituted alcohols allows for the synthesis of a wide array of ester derivatives with tailored properties. researchgate.net

The dicyclohexylcarbodiimide/4-dialkylaminopyridine method is a particularly effective method for esterification under mild, nonacidic conditions at room temperature. orgsyn.org This method is applicable to a broad range of acids and alcohols. orgsyn.org However, the reaction rate can be influenced by steric hindrance, with more hindered alcohols leading to lower yields. orgsyn.org

A study on the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid esters demonstrated the acylation of functionally substituted alcohols and phenols with the corresponding acid chloride. researchgate.net This highlights a common strategy for creating ester derivatives from isothiazole carboxylic acids.

Decarboxylation Pathways and Product Analysis

Decarboxylation, the removal of one or both carboxylic acid groups as carbon dioxide, is a significant transformation of this compound. smolecule.commedwinpublishers.com Historically, the synthesis of the parent isothiazole involved the oxidation of 5-amino-1,2-benzoisothiazole, followed by the decarboxylation of the resulting this compound. medwinpublishers.comresearchgate.net

The conditions for decarboxylation, such as temperature and the presence of catalysts, can influence whether one or both carboxyl groups are removed, leading to the formation of isothiazole-4-carboxylic acid or isothiazole, respectively. It has been noted that some 1,3,4-thiadiazole-2-carboxylic acids can undergo spontaneous decarboxylation in solution. nih.gov

Formation of Acyl Halides and Amides

The carboxylic acid groups of this compound can be readily converted into more reactive acyl halides, typically acyl chlorides. This is often achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org For example, 4,5-dichloroisothiazole-3-carbonyl chloride was synthesized and subsequently used to create a variety of amides and esters. researchgate.net

These acyl halides are valuable intermediates for the synthesis of amides. They react with ammonia (B1221849), primary amines, or secondary amines to yield the corresponding dicarboxamides. libretexts.orgnih.gov The reaction of 4,5-dichloroisothiazole-3-carbonyl chloride with various amines, including ammonia, heterocyclic, and aromatic amines, has been reported to produce previously unknown amides. researchgate.net The conditions for these reactions can be optimized to avoid unwanted side reactions, such as the substitution of other reactive groups on the isothiazole ring. researchgate.net

| Reagent | Product | Reference |

| Thionyl chloride (SOCl₂) | Isothiazole-4,5-dicarbonyl dichloride | libretexts.org |

| Ammonia | Isothiazole-4,5-dicarboxamide | researchgate.net |

| Primary/Secondary Amines | N,N'-disubstituted isothiazole-4,5-dicarboxamides | researchgate.net |

Selective Reduction of Carboxyl Groups

Selective reduction of the carboxylic acid groups to aldehydes or alcohols is another important transformation. While powerful reducing agents like lithium aluminum hydride (LAH) can reduce carboxylic acids, they are often unselective. khanacademy.org More selective reagents are required to avoid the reduction of other functional groups on the isothiazole ring.

Borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are known to selectively reduce carboxylic acids to alcohols. khanacademy.org Research has shown that the selective reduction of the carboxy group in 4,5-dichloroisothiazole-3-carboxylic acid can be achieved using BH₃. researchgate.net This method offers a pathway to hydroxymethyl-substituted isothiazoles, which can be further functionalized. researchgate.net

Recent advancements have also explored chemo-selective reduction methods for aryl carboxylic acids using catalysts like copper phthalocyanine (B1677752) tetrasulfonic acid (CuPcS) with sodium borohydride (B1222165), offering an efficient and environmentally friendly alternative. rsc.org

| Reducing Agent | Product | Reference |

| Borane (BH₃) | 4,5-bis(hydroxymethyl)isothiazole | researchgate.net |

| Sodium borohydride (with catalyst) | 4,5-bis(hydroxymethyl)isothiazole | rsc.org |

Heterocyclic Ring Reactivity and Functionalization

The isothiazole ring itself exhibits a degree of aromaticity and can undergo specific functionalization reactions. thieme-connect.com

Nucleophilic Substitution at Ring Positions

The isothiazole ring is generally susceptible to nucleophilic attack, particularly at positions 3 and 5. thieme-connect.com Position 5 is noted to be more reactive in nucleophilic substitution reactions than position 3. thieme-connect.com The presence of electron-withdrawing groups, such as the carboxylic acids in this compound, can further influence the reactivity of the ring.

Studies on chlorine-substituted isothiazoles have shown that they readily undergo nucleophilic substitution reactions. thieme-connect.com For instance, isothiazoles with chlorine atoms at positions 4 and 5 and an electron-withdrawing group at position 3 successfully react with nucleophiles. thieme-connect.com The reactivity of amines as nucleophiles in these substitutions has been observed to follow a specific trend. thieme-connect.com In some cases, nucleophilic attack can lead to ring-opening of the isothiazole. thieme-connect.com

Side-Chain Functionalization of Isothiazole Derivatives

The carboxylic acid groups at the 4- and 5-positions of the isothiazole ring are key functional handles that allow for a variety of chemical transformations. These transformations enable the synthesis of a diverse range of isothiazole derivatives with modified side chains, which can be valuable for various applications. The primary reactions involve the conversion of the carboxyl groups into other functionalities such as esters, amides, and amines, as well as reduction and decarboxylation reactions.

The functionalization of the carboxylic acid groups typically proceeds through the activation of the carboxyl group, for example, by conversion to an acyl chloride. This activated intermediate is then susceptible to nucleophilic attack by a range of nucleophiles.

Esterification:

This compound can be converted to its corresponding diesters through Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess, provides the desired ester products. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. While specific studies on the bis-esterification of this compound are not extensively documented, the principles of Fischer esterification are well-established and applicable.

A related example is the preparation of esters from 4,5-dichloroisothiazole-3-carbonyl chloride, which readily reacts with various alcohols and phenols to yield the corresponding esters. This demonstrates the feasibility of ester formation on the isothiazole ring system.

Amide Formation:

The synthesis of amides from this compound can be achieved by first converting the dicarboxylic acid to the corresponding diacyl chloride. This is typically accomplished using a chlorinating agent like thionyl chloride. The resulting diacyl chloride is then reacted with an amine to form the bis-amide.

Analogous reactions have been successfully carried out on other heterocyclic dicarboxylic acids. For instance, symmetric bis(imidazole-4,5-dicarboxamides) have been prepared from the corresponding dicarboxylic acid by reaction with amino acid esters. This suggests that a similar approach could be employed for the synthesis of bis-amides of this compound. The reaction of 4,5-dichloroisothiazole-3-carbonyl chloride with ammonia and various amines to produce amides further supports the viability of this transformation on the isothiazole scaffold.

Reduction of Carboxylic Acids:

The carboxylic acid groups of isothiazole derivatives can be reduced to primary alcohols. A notable example is the selective reduction of the carboxy group in 4,5-dichloroisothiazole-3-carboxylic acid using borane (BH3). This method is known for its ability to reduce carboxylic acids in the presence of other functional groups. It is plausible that both carboxylic acid groups of this compound could be reduced to the corresponding diol under similar conditions.

Decarboxylation:

Conversion to Amines via Rearrangement Reactions:

The carboxylic acid functionalities can serve as precursors for the synthesis of amino groups through rearrangement reactions such as the Curtius, Hofmann, and Schmidt rearrangements.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. For this compound, this would involve the conversion of the dicarboxylic acid to the diacyl azide, followed by rearrangement to the diisocyanate and subsequent hydrolysis to 4,5-diaminoisothiazole. The synthesis of 3-amino-4,5-dichloroisothiazole from the corresponding carbonyl azide via a Curtius rearrangement has been reported, indicating the applicability of this method to the isothiazole system.

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base to yield a primary amine with one less carbon atom. Starting from the bis-amide of this compound, a double Hofmann rearrangement could potentially lead to the formation of 4,5-diaminoisothiazole. The successful synthesis of 3-amino-4,5-dichloroisothiazole from the corresponding carboxamide via a Hofmann rearrangement supports this possibility.

Schmidt Reaction: The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN3) in the presence of a strong acid. This one-pot procedure could theoretically be applied to this compound to produce 4,5-diaminoisothiazole.

The following table summarizes the key side-chain functionalization reactions of this compound and its derivatives.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Alcohol, Acid catalyst | Isothiazole-4,5-dicarboxylate | Esterification |

| This compound | 1. Thionyl chloride; 2. Amine/Ammonia | Isothiazole-4,5-dicarboxamide | Amide Formation |

| This compound | Borane (BH3) | Isothiazole-4,5-dimethanol | Reduction |

| This compound | Heat or Catalyst | Isothiazole-4-carboxylic acid / Isothiazole | Decarboxylation |

| Isothiazole-4,5-diacyl azide |

Spectroscopic and Structural Characterization of Isothiazole 4,5 Dicarboxylic Acid and Analogues

Advanced Spectroscopic Probes

Spectroscopic analysis is fundamental to the characterization of novel or synthesized compounds. For isothiazole (B42339) derivatives, techniques such as NMR, IR, UV-Vis, and mass spectrometry are routinely employed to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of the parent Isothiazole , the protons on the heterocyclic ring exhibit distinct chemical shifts due to their different electronic environments. For instance, in a CCl₄ solvent, the proton at position 3 (H3) appears at approximately 8.72 ppm, the H4 proton at 7.26 ppm, and the H5 proton at 8.54 ppm. chemicalbook.com For Isothiazole-4,5-dicarboxylic acid, only one proton signal from the isothiazole ring (H3) would be expected, with its chemical shift influenced by the electron-withdrawing carboxylic acid groups at the C4 and C5 positions. The acidic protons of the two carboxyl groups would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, depending on the solvent and concentration. libretexts.org

The ¹³C-NMR spectrum provides information on the carbon skeleton. For the parent isothiazole, the carbon atoms resonate at distinct frequencies. spectrabase.comspectrabase.com In this compound, the spectrum would be characterized by signals for the three isothiazole ring carbons and the two carboxyl carbons. The carboxyl carbons are typically found in the 165 to 185 δ range. libretexts.org The chemical shifts of the ring carbons (C3, C4, and C5) would be shifted compared to the parent isothiazole due to the deshielding effect of the attached carboxylic acid groups. Studies on related benzo[d]isothiazole derivatives and other isothiazoles demonstrate how substituent effects can be analyzed to confirm structural assignments. nih.govcdnsciencepub.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data for Isothiazole (Analogue)

| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| Isothiazole | ¹H | H3 | 8.72 | CCl₄ | chemicalbook.com |

| H4 | 7.26 | ||||

| H5 | 8.54 | ||||

| Isothiazole | ¹³C | C3 | 157.9 | CDCl₃ | spectrabase.comspectrabase.com |

| C4 | 122.9 | ||||

| C5 | 147.9 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxyl groups. libretexts.org Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would appear between 1710 and 1760 cm⁻¹. libretexts.org The exact position depends on the extent of hydrogen bonding, with dimeric, hydrogen-bonded acids typically absorbing around 1710 cm⁻¹. libretexts.orgacs.org The spectrum would also feature bands related to the isothiazole ring, including C=N, C=C, and C-S stretching vibrations, though these may be less prominent than the carboxyl absorptions. researchgate.netmdpi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1760 | Strong |

| Isothiazole Ring (C=N, C=C) | Stretching | ~1400 - 1600 | Medium to Weak |

| Isothiazole Ring (C-S) | Stretching | ~600 - 800 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isothiazole ring is an aromatic heterocycle, and its UV-Vis spectrum, along with its substituted derivatives, reveals π → π* and n → π* transitions.

The parent thiazole (B1198619) shows absorption maxima in the UV region. nist.gov For this compound, the presence of the carboxylic acid groups, which are conjugated with the isothiazole ring, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted ring. Studies on related dicarboxylic acid analogues, such as 1H-imidazole-4,5-dicarboxylic acid, and other thiazole derivatives confirm that substituents and the solvent environment can significantly influence the position and intensity of absorption bands. researchgate.netresearchgate.netnih.gov The UV-Vis spectrum is therefore useful for confirming the conjugated system and studying its electronic properties.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula.

For this compound (C₅H₃NO₄S), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass (172.9783 Da). This technique is crucial for distinguishing between isomers and confirming the successful synthesis of the target compound. rsc.org The analysis of various carboxylic acids and heterocyclic compounds by HRMS is a standard procedure for their unambiguous identification. nih.govunl.eduresearchgate.net

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray structure would reveal the planarity of the isothiazole ring and the orientation of the two carboxylic acid groups relative to the ring. It would also elucidate the hydrogen-bonding network in the crystal lattice, which is expected to be extensive due to the presence of the carboxyl groups. While a crystal structure for this compound itself is not detailed in the provided search results, studies on closely related analogues like thiazolo-pyridine dicarboxylic acid derivatives provide excellent models for the type of structural information that can be obtained. nih.govqu.edu.qa These studies confirm the molecular geometry and show how molecules pack in the solid state through networks of hydrogen bonds. nih.govqu.edu.qa This technique is the gold standard for determining the absolute configuration of chiral molecules and for understanding structure-property relationships. medwinpublishers.comresearchgate.net

Powder X-ray Diffraction (XRPD) for Polycrystalline Materials

Powder X-ray Diffraction (XRPD) is a critical non-destructive technique used to analyze the crystalline structure of materials. It is particularly valuable for compounds that are synthesized as polycrystalline powders rather than single crystals.

Interactive Table: Representative XRPD Application

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the thermal stability and phase behavior of chemical compounds. TGA and DSC are powerful tools that provide quantitative information about physical and chemical changes that occur upon heating.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability of a material and to study its decomposition pattern. A TGA curve plots the mass percentage remaining against temperature.

Studies on related heterocyclic compounds have utilized TGA to assess their thermal robustness. For example, the thermal properties of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid and its coordination polymers were fully characterized using thermal methods, including TGA. researchgate.net In a different study, a thiazole-linked covalent organic framework (COF) demonstrated high thermostability with a decomposition temperature above 400 °C. mdpi.com A typical TGA analysis involves heating a small sample at a constant rate and monitoring the mass loss. The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the temperature at which the material begins to degrade.

Interactive Table: TGA Data for Related Structures

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. mdpi.comnih.gov

When a sample undergoes a phase transition, such as melting, it will either absorb or release heat. DSC detects these changes, which appear as peaks in the DSC thermogram. The temperature at the peak of the curve corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition. nih.gov For instance, the characterization of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid and its derivatives involved simultaneous TGA and DSC analysis to fully understand their thermal behavior. researchgate.net This combined approach allows for the correlation of mass loss events (from TGA) with energetic transitions (from DSC), providing a comprehensive thermal profile of the compound. DSC is invaluable for determining the melting point, purity, and polymorphic behavior of crystalline solids. researchgate.net

Interactive Table: Application of DSC in Thermal Analysis

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element (typically carbon, hydrogen, nitrogen, and sulfur) present in a sample. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula to verify its purity and confirm its identity.

For this compound, the molecular formula is C₅H₃NO₄S. vulcanchem.com Based on this formula, the theoretical elemental composition can be calculated. This verification is a standard and crucial step after synthesis to ensure that the desired product has been obtained.

Interactive Table: Elemental Composition of this compound

Computational Chemistry and Theoretical Investigations of Isothiazole 4,5 Dicarboxylic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting the geometry, stability, and electronic properties of molecules like Isothiazole-4,5-dicarboxylic acid.

Conformational Analysis and Energy Landscapes

The presence of two rotatable carboxyl groups in this compound gives rise to multiple possible conformations. A thorough conformational analysis using DFT can identify the most stable geometries and map out the potential energy surface. For a similar molecule, thiazole-5-carboxylic acid, DFT calculations have been employed to explore the conformational space arising from the rotation of the carboxylic group. dergipark.org.trdergipark.org.tr

By systematically rotating the dihedral angles associated with the C-C bonds connecting the carboxylic acids to the isothiazole (B42339) ring, a potential energy landscape can be generated. This landscape reveals the global minimum energy conformer, representing the most stable structure, as well as other local minima and the energy barriers separating them.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (C4-C-O-H) | Dihedral Angle 2 (C5-C-O-H) | Relative Energy (kcal/mol) |

| 1 | 0° | 0° | 0.00 |

| 2 | 0° | 180° | Value |

| 3 | 180° | 180° | Value |

| 4 | 90° (Transition State) | 0° | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT conformational analysis. Actual values would require specific calculations for this compound.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, DFT calculations can map the spatial distribution and energies of these frontier orbitals. The electron-withdrawing nature of the nitrogen and sulfur atoms in the isothiazole ring, coupled with the two carboxylic acid groups, is expected to influence the electronic distribution significantly.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States

To understand the photophysical properties of this compound, such as its absorption of UV-Vis light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT can predict the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks.

Studies on analogous thiazole (B1198619) derivatives have demonstrated the utility of TD-DFT in calculating excited state energies and characterizing the nature of electronic transitions (e.g., n → π* or π → π*). dergipark.org.trdergipark.org.tr For this compound, TD-DFT calculations would provide a theoretical absorption spectrum, offering insights into its potential as a chromophore.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

Note: This table illustrates the expected output from TD-DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of a DFT calculation in terms of classical chemical concepts like bonding, lone pairs, and charge delocalization. dergipark.org.tr For this compound, NBO analysis can quantify the extent of π-conjugation within the isothiazole ring and the delocalization of electron density between the ring and the carboxylic acid substituents.

NBO analysis provides information on donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the stabilization of the molecule. It can also reveal the nature of intramolecular hydrogen bonding, which may occur between the carboxylic acid groups.

Molecular Dynamics Simulations (if applicable based on literature trends for similar compounds)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, particularly in a solvent or when interacting with other molecules. While direct MD simulation studies on this specific compound are not readily found, the methodology is widely applied to study the behavior of similar heterocyclic compounds in various environments. nih.govnih.govresearchgate.net

MD simulations could be used to:

Explore the conformational flexibility of the molecule in solution.

Investigate the solvation structure and hydrogen bonding network around the molecule.

Simulate the interaction of this compound with biological macromolecules, such as proteins, to predict potential binding modes.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is a valuable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. For instance, the acidity of the carboxylic protons and the susceptibility of the ring to nucleophilic or electrophilic attack can be assessed.

DFT calculations can be employed to model the reaction pathways of, for example, esterification or amidation of the carboxylic acid groups. By locating the transition state structures and calculating the corresponding energy barriers, one can gain a quantitative understanding of the reaction kinetics. Studies on the C-H functionalization of other azoles have demonstrated the power of computational modeling in understanding reaction mechanisms and the role of catalysts. acs.org

Applications in Advanced Materials Science and Fine Chemical Synthesis

Building Block Utility in Complex Molecule Synthesis

The isothiazole (B42339) ring system is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov The specific arrangement of functional groups in Isothiazole-4,5-dicarboxylic acid allows it to serve as a strategic starting point or intermediate for creating diverse molecular architectures with applications in pharmaceuticals, agrochemicals, and advanced materials. chemscene.combldpharm.com

The isothiazole nucleus is a key component in various compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aithieme-connect.com Derivatives of isothiazole are being explored for their therapeutic potential. nih.govresearchgate.net For instance, the isothiazole framework is utilized in the design of c-Met kinase inhibitors for cancer treatment, where the electron-rich nature of the ring is believed to facilitate hydrogen bonding with the target enzyme. nih.gov

While direct synthesis from this compound is not always the chosen route, its derivatives, such as amides and esters, are crucial intermediates. For example, substituted isothiazole carboxamides have been synthesized and evaluated as potential c-Met kinase inhibitors. nih.gov The synthesis of new 4 and 5-disubstituted isothiazole derivatives containing amino, carboxyl, ester, and amide groups has led to compounds with anti-inflammatory and antiaggregatory properties. nih.gov The development of efficient synthetic pathways to functionalized benzo[d]thiazole-6-carboxylic acid derivatives highlights the importance of such building blocks for exploring chemical space in drug discovery. nih.gov

The isothiazole moiety is also significant in the field of agrochemicals. thieme-connect.com Certain isothiazole derivatives have been developed as fungicides. For example, Isotianil is a commercial fungicide that contains a 3,4-dichloroisothiazole-5-carboxylic acid core. thieme-connect.com Research has also focused on 2,4-disubstituted-5-thiazole-carboxylic acids and their derivatives as "safeners," which are compounds used to protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness on weeds. google.com Thiazole-5-carboxylic acid amides have been specifically investigated for their ability to protect crops like maize, rice, and soybeans from herbicides. google.com The structural similarity and reactivity patterns suggest that this compound can serve as a key intermediate for analogous agrochemical compounds.

The rigid, planar, and electron-deficient nature of fused heterocyclic systems containing thiazole (B1198619) or isothiazole rings makes them attractive for applications in materials science. mdpi.com These cores are incorporated into photoactive and electroactive materials. Thiazole- and thiadiazole-based compounds have been used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and semiconductors. mdpi.com

A notable related structure, thiazolo[5,4-d]thiazole, which consists of two fused thiazole rings, is particularly valued for its use in organic electronics and solar cells due to its planarity and conjugation. mdpi.commdpi.com This core can be functionalized with dicarboxylic acid groups to create linkers for various materials. mdpi.comresearchgate.net The properties of this compound make it a promising candidate for developing novel dyes, corrosion inhibitors, and other functional organic materials. researchgate.net

Design and Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govrsc.org The properties of these materials, such as porosity and catalytic activity, are highly dependent on the geometry of the organic linker. Dicarboxylic acids are among the most common linkers used in MOF synthesis. acs.org

This compound, upon deprotonation to isothiazole-4,5-dicarboxylate, can act as a multidentate ligand. It possesses potential coordination sites through the oxygen atoms of its two carboxylate groups and the nitrogen atom of the isothiazole ring. walshmedicalmedia.com This versatility allows it to bridge multiple metal centers, forming one-, two-, or three-dimensional networks. nih.govwalshmedicalmedia.com

The closely related thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been successfully used to synthesize coordination polymers with various transition metals, including silver, manganese, cobalt, copper, and zinc. researchgate.netnih.gov In these structures, the ligand can adopt different coordination modes, such as N,O-chelation, to form dense one-dimensional polymers or complex 3D frameworks. researchgate.net Similarly, imidazole-4,5-dicarboxylic acid is known to be a bis-bidentate bridging ligand that forms fascinating crystal structures with metal ions. walshmedicalmedia.com The structural features of this compound make it an excellent candidate for designing novel MOFs and CPs with potentially unique topologies and functional properties.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs and CPs. nih.govresearchgate.net These methods involve heating a mixture of the metal salt, the organic linker (like this compound), and a solvent in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at elevated temperatures. nih.govresearchgate.net

The choice of solvent, temperature, and reaction time significantly influences the final crystal structure. researchgate.netosti.gov For example, a study on the synthesis of MOF-5 used a solvothermal method where zinc nitrate (B79036) hexahydrate and 1,4-benzenedicarboxylic acid were heated in dimethylformamide (DMF) at temperatures ranging from 105 to 140°C for 12 to 144 hours. researchgate.net Hydrothermal synthesis of various coordination polymers has been carried out in water at 160°C for 72 hours. acs.orgnih.gov These established methodologies are directly applicable to the synthesis of new materials using this compound as the organic linker, allowing for the systematic exploration of new frameworks.

Future Research and Interdisciplinary Applications of this compound

This compound, a unique heterocyclic compound, is poised at the intersection of innovative synthesis and novel applications. As researchers delve deeper into its potential, several key areas of future investigation emerge, spanning sustainable chemistry, rational drug design, advanced catalysis, and cutting-edge material science. This article explores the prospective research trajectories and interdisciplinary perspectives that are set to define the future of this promising molecule.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for isothiazole-4,5-dicarboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves refluxing precursors in solvents like DMSO or acetic anhydride under controlled conditions. For example, imidazole-4,5-dicarboxylic acid derivatives are synthesized via hydrazide condensation followed by cyclization . Purification often employs recrystallization (water-ethanol mixtures) or distillation under reduced pressure. Purity is validated via melting point analysis and chromatographic techniques (e.g., HPLC). Yield optimization requires precise stoichiometry and reaction time adjustments, as seen in analogous dicarboxylic acid syntheses .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carboxyl (-COOH) and heterocyclic ring vibrations (e.g., C-N stretching at ~1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, furan-2,5-dicarboxylic acid derivatives show distinct peaks for ester groups (~4.3 ppm for -OCH₂) and aromatic protons .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves molecular geometry and hydrogen-bonding networks .

Q. How does intramolecular hydrogen bonding influence the stability of this compound derivatives?

- Methodological Answer : Hydrogen bonding patterns are analyzed via XRD and Hirshfeld surface analysis. For imidazole-4,5-dicarboxylic acid derivatives, intramolecular H-bonding between carboxyl groups enhances thermal stability, while intermolecular dimerization affects solubility . Stability is quantified via thermogravimetric analysis (TGA), with decomposition temperatures correlated to bonding strength .

Advanced Research Questions

Q. How can computational methods like DFT aid in analyzing the geometric parameters of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates bond lengths, angles, and electron density maps, which are cross-validated with XRD data. For example, DFT studies on pyridine-dicarboxylic acid derivatives revealed deviations <0.05 Å between computed and experimental bond lengths, confirming accuracy . Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets for energy minimization .

Q. What strategies are effective in resolving contradictions in thermal stability data of coordination polymers based on dicarboxylic acids?

- Methodological Answer : Contradictions arise from synthesis variables (e.g., metal-ligand ratios, solvent polarity). Systematic TGA and differential scanning calorimetry (DSC) under inert atmospheres can isolate decomposition steps. For lanthanide coordination polymers, thermal stability differences (e.g., La³⁺ vs. Lu³⁺) are linked to ionic radius and ligand field effects . Reproducibility requires standardized heating rates (e.g., 10°C/min) and sample mass (<5 mg) .

Q. How to design metal-organic frameworks (MOFs) using this compound as a linker?

- Methodological Answer :

- Linker Design : The carboxylate groups in this compound act as bridging ligands. Solvothermal synthesis (e.g., DMF/water at 80–120°C) promotes coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) .

- Characterization : Powder XRD confirms framework topology, while BET analysis measures surface area. For example, Zn-based MOFs with pyridine-2,5-dicarboxylic acid exhibit luminescence properties tunable via ligand functionalization .

Q. What role do crystal engineering principles play in optimizing the porosity of isothiazole-based coordination polymers?

- Methodological Answer : Porosity is engineered by selecting metal clusters (e.g., paddle-wheel Cu₂ units) and adjusting linker symmetry. For imidazole-dicarboxylic acid derivatives, interpenetration reduces pore size, while bulky substituents (e.g., -CF₃) enhance hydrophobicity . Gas adsorption studies (N₂ at 77 K) quantify pore volume, with Langmuir surface areas >1000 m²/g achieved in rigid frameworks .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic activity of isothiazole-dicarboxylic acid derivatives?

- Methodological Answer : Discrepancies may stem from reaction conditions (pH, solvent) or impurity profiles. Controlled experiments with standardized substrates (e.g., benzyl alcohol oxidation) and ICP-MS analysis for trace metal contaminants are critical. For example, imidazole-4,5-dicarboxylic acid complexes show variable catalytic efficiency depending on hydration state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。